3-Formylbut-2-endiyl diacetate
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Overview
Description
3-Formylbut-2-endiyl diacetate is an organic compound with the molecular formula C9H12O5 and a molecular weight of 200.19 g/mol It is characterized by the presence of a formyl group and two acetoxy groups attached to a but-2-endiyl backbone
Preparation Methods
The synthesis of 3-Formylbut-2-endiyl diacetate typically involves the reaction of but-2-yne-1,4-diol with acetic anhydride in the presence of a catalyst. The reaction conditions often include a temperature range of 0-5°C and a reaction time of several hours to ensure complete acetylation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3-Formylbut-2-endiyl diacetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields 3-carboxybut-2-endiyl diacetate, while reduction yields 3-hydroxybut-2-endiyl diacetate.
Scientific Research Applications
3-Formylbut-2-endiyl diacetate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on various disease pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Formylbut-2-endiyl diacetate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the acetoxy groups can undergo hydrolysis to release acetic acid. These reactions can modulate various biochemical pathways, leading to changes in cellular function and activity.
Comparison with Similar Compounds
3-Formylbut-2-endiyl diacetate can be compared with other similar compounds, such as:
3-Formylbut-2-endiyl monoacetate: This compound has only one acetoxy group, which may result in different reactivity and applications.
3-Formylbut-2-endiyl diol:
3-Formylbut-2-endiyl dibenzoate: With benzoate groups instead of acetoxy groups, this compound may have distinct reactivity and applications.
The uniqueness of this compound lies in its combination of formyl and acetoxy groups, which confer specific chemical properties and reactivity that are valuable in various research and industrial contexts.
Properties
CAS No. |
85030-54-2 |
---|---|
Molecular Formula |
C9H12O5 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
[(Z)-3-(acetyloxymethyl)-4-oxobut-2-enyl] acetate |
InChI |
InChI=1S/C9H12O5/c1-7(11)13-4-3-9(5-10)6-14-8(2)12/h3,5H,4,6H2,1-2H3/b9-3+ |
InChI Key |
NEKPHUYQAAGESS-YCRREMRBSA-N |
Isomeric SMILES |
CC(=O)OC/C=C(/COC(=O)C)\C=O |
Canonical SMILES |
CC(=O)OCC=C(COC(=O)C)C=O |
Origin of Product |
United States |
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